![molecular formula C18H15FN2OS B12203700 (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B12203700.png)
(2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a unique combination of fluorinated pyridoindole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated pyridoindole intermediate, followed by the introduction of the thiophene group through a series of coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry or batch processing. These methods ensure consistent quality and efficiency in large-scale production. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom and thiophene ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and chemical properties make it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties, such as thermal stability and electronic characteristics, make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Hydrogen peroxide formation during ozonation of olefins and phenol
Uniqueness
Compared to similar compounds, (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one stands out due to its unique combination of fluorinated pyridoindole and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel organic molecule that belongs to the chalcone class. Its unique structure, characterized by a fluorinated pyridoindole core and a thiophene substituent, suggests significant potential for various biological activities. This article aims to explore its biological activity based on available research findings.
Structural Overview
The molecular formula of the compound is C18H15FN2OS, with a molecular weight of approximately 326.4 g/mol. The presence of the fluorine atom and the thiophene ring enhances its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H15FN2OS |
Molecular Weight | 326.4 g/mol |
CAS Number | 1021042-98-7 |
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The presence of the α,β-unsaturated ketone structure allows for Michael addition reactions with nucleophiles, which can lead to modulation of enzymatic activities and receptor interactions.
Antiviral Activity
Research indicates that compounds with similar structural features exhibit antiviral properties. For instance, indole derivatives have been reported to inhibit herpes simplex virus (HSV) replication in vitro. The potential antiviral activity of This compound could be evaluated using similar methodologies.
Antimicrobial Properties
Chalcone derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess significant antibacterial and antifungal properties due to its structural characteristics. The fluorine atom may enhance the lipophilicity of the molecule, potentially improving membrane penetration and bioavailability.
Antioxidant Activity
The thiophene moiety contributes to the antioxidant potential of the compound. Studies have shown that compounds containing thiophene rings can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of related compounds. For example:
- Indole Derivatives : A study demonstrated that indole-based compounds exhibited potent antiviral activity against HSV-1 in Vero cells, reducing viral plaque formation significantly .
- Chalcone Analogues : Research on chalcone derivatives has shown promising results in inhibiting bacterial growth and demonstrating antifungal activity against various strains .
- Fluorinated Compounds : The introduction of fluorine into organic molecules has been linked to improved pharmacological profiles due to enhanced metabolic stability and bioactivity .
Properties
Molecular Formula |
C18H15FN2OS |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(E)-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H15FN2OS/c19-12-3-5-16-14(10-12)15-11-21(8-7-17(15)20-16)18(22)6-4-13-2-1-9-23-13/h1-6,9-10,20H,7-8,11H2/b6-4+ |
InChI Key |
SJIKCOCQCCOYNV-GQCTYLIASA-N |
Isomeric SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)/C=C/C4=CC=CS4 |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C=CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.